molecular formula C30H36ClN5 B12412697 Hcv-IN-35

Hcv-IN-35

Cat. No.: B12412697
M. Wt: 502.1 g/mol
InChI Key: JIVUWMJTYLABHA-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hcv-IN-35 is a potent inhibitor of the hepatitis C virus (HCV). It has shown significant potential in the research of infectious diseases, particularly those caused by HCV . The compound is known for its ability to inhibit the replication of the virus, making it a valuable tool in the study and potential treatment of HCV infections.

Preparation Methods

The synthesis of Hcv-IN-35 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical transformations. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

Hcv-IN-35 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Hcv-IN-35 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of HCV inhibition and to develop new antiviral agents. In biology, it helps researchers understand the life cycle of HCV and the interactions between the virus and host cells. In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of HCV infections. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and in the study of drug resistance mechanisms .

Mechanism of Action

The mechanism of action of Hcv-IN-35 involves the inhibition of HCV replication. The compound targets specific proteins and pathways involved in the viral replication process. By binding to these molecular targets, this compound disrupts the normal function of the virus, preventing it from replicating and spreading. This inhibition is achieved through a combination of direct antiviral effects and modulation of host cell pathways .

Comparison with Similar Compounds

Hcv-IN-35 is unique in its structure and mechanism of action compared to other HCV inhibitors. Similar compounds include NS5A and NS5B inhibitors, which also target the replication machinery of HCV. this compound has shown distinct advantages in terms of potency and specificity. Other similar compounds include paritaprevir, glecaprevir, grazoprevir, telaprevir, voxilaprevir, simeprevir, and boceprevir . These compounds share some similarities with this compound but differ in their chemical structures and specific targets within the HCV replication process.

Properties

Molecular Formula

C30H36ClN5

Molecular Weight

502.1 g/mol

IUPAC Name

2-[[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]-4-[2-(dimethylamino)ethyl-methylamino]benzonitrile

InChI

InChI=1S/C30H36ClN5/c1-33(2)15-16-34(3)29-14-11-26(22-32)27(21-29)23-35-17-19-36(20-18-35)30(24-7-5-4-6-8-24)25-9-12-28(31)13-10-25/h4-14,21,30H,15-20,23H2,1-3H3/t30-/m1/s1

InChI Key

JIVUWMJTYLABHA-SSEXGKCCSA-N

Isomeric SMILES

CN(C)CCN(C)C1=CC(=C(C=C1)C#N)CN2CCN(CC2)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1)C#N)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.